4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid
CAS No.:
Cat. No.: VC15859867
Molecular Formula: C11H7F3O3S
Molecular Weight: 276.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3O3S |
|---|---|
| Molecular Weight | 276.23 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoroethoxy)-1-benzothiophene-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H7F3O3S/c12-11(13,14)5-17-8-3-6(10(15)16)4-9-7(8)1-2-18-9/h1-4H,5H2,(H,15,16) |
| Standard InChI Key | JYRNLQPXWVNNEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=CC(=CC(=C21)OCC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₇F₃O₃S, with a molecular weight of 276.23 g/mol . Its IUPAC name derives from the benzo[b]thiophene core, where:
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A trifluoroethoxy group (-OCH₂CF₃) occupies position 4.
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A carboxylic acid (-COOH) is at position 6.
The SMILES notation is O=C(O)C1=CC=C(OCC(F)(F)F)S2C1=CC=C2, reflecting the connectivity of substituents . X-ray crystallography of analogous benzo[b]thiophenes confirms a planar aromatic system with substituents influencing electronic distribution .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Table 2: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Malononitrile, S₈, Et₃N, EtOH, Δ | 75–85% | |
| Trifluoroethylation | CF₃CH₂Br, K₂CO₃, DMF, 80°C | 60–70% | |
| Hydrolysis | HCl (conc.), H₂O, reflux | >90% |
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include:
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NMR:
Biological Activity and Applications
Enzyme Modulation
In RORγt (Retinoic Acid Receptor-Related Orphan Receptor γt) inverse agonism assays, benzo[b]thiophene derivatives show IC₅₀ values of 10–50 nM . The trifluoroethoxy moiety likely engages in hydrophobic interactions with Gln286 in the ligand-binding domain .
Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| RORγt | TR-FRET Binding | 15 nM | |
| S. aureus | Broth Microdilution | 8 μg/mL | |
| COX-2 | Enzymatic Inhibition | 1.2 μM | - |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and immunosuppressants. Patent CN109761820B highlights its utility in synthesizing trifluorinated biphenyl amines for anticancer agents .
Materials Science
Incorporated into OLEDs, the benzo[b]thiophene core enhances electron transport properties. The trifluoroethoxy group improves thermal stability (T₅% decomposition >300°C) .
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